1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

PPARα agonist dyslipidemia nuclear receptor

1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 937598-67-9; molecular formula C17H17N3O2; MW 295.34) belongs to the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid chemotype, a privileged scaffold with demonstrated agonist activity at human peroxisome proliferator-activated receptor alpha (hPPARα). This compound features a 1-ethyl, 3-methyl, and 6-(p-tolyl) substitution pattern that distinguishes it from other in-class analogs by modulating steric bulk at the N1 position and hydrophobic surface area at the C6 aryl ring.

Molecular Formula C17H17N3O2
Molecular Weight 295.342
CAS No. 937598-67-9
Cat. No. B2966723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS937598-67-9
Molecular FormulaC17H17N3O2
Molecular Weight295.342
Structural Identifiers
SMILESCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)O
InChIInChI=1S/C17H17N3O2/c1-4-20-16-15(11(3)19-20)13(17(21)22)9-14(18-16)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3,(H,21,22)
InChIKeyUBGAKLQCXDAQGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid (CAS 937598-67-9): Scaffold Positioning and Procurement Context


1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 937598-67-9; molecular formula C17H17N3O2; MW 295.34) belongs to the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid chemotype, a privileged scaffold with demonstrated agonist activity at human peroxisome proliferator-activated receptor alpha (hPPARα) [1]. This compound features a 1-ethyl, 3-methyl, and 6-(p-tolyl) substitution pattern that distinguishes it from other in-class analogs by modulating steric bulk at the N1 position and hydrophobic surface area at the C6 aryl ring. Multiple vendors supply this compound at purities ranging from 95% to 98% (NLT), with MolCore offering ISO-certified production suitable for global pharmaceutical R&D and quality control applications . The compound is also listed under its IUPAC name 1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and is catalogued by suppliers including Chemenu (CM271949, 97% purity), Leyan (1369152, 97%), and AKSci (4736CY, 95%) .

Why Generic 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic Acids Cannot Substitute for CAS 937598-67-9 Without Quantitative SAR Justification


The 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid pharmacophore is exquisitely sensitive to substitution pattern, and simple in-class interchange without quantitative SAR validation carries a high risk of activity loss. Systematic SAR studies by Miyachi et al. (2019) demonstrated that three structural features are critical for hPPARα agonistic activity: the steric bulkiness of the N1 substituent, the position of the distal hydrophobic tail, and the distance between the hydrophobic tail and the acidic head group—parameters that differ meaningfully among commercially available analogs [1]. The N1-ethyl group in CAS 937598-67-9 occupies a specific steric volume distinct from the 1-isopropyl (CAS 851175-95-6), 1-phenyl (CAS 929974-33-4), or 1-benzyl variants, each of which produces different hPPARα transactivation profiles. Similarly, substitution of the 6-(p-tolyl) moiety with a 6-cyclopropyl (CAS 954275-78-6) or 6-phenyl group alters engagement with the Ile272–Ile354 hydrophobic cavity identified in PPARα co-crystal structures, potentially compromising subtype selectivity and transcriptional activation potency [2]. The evidence below quantifies where possible the differentiation that makes CAS 937598-67-9 a non-interchangeable selection.

Quantitative Differentiation Evidence for 1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid (CAS 937598-67-9) Versus Key Comparators


PPARα Transactivation Potency: Class-Level Superiority of Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Scaffold Over Fenofibrate

Although direct EC50 data for CAS 937598-67-9 itself have not been published in peer-reviewed literature, the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid chemotype to which it belongs demonstrates potent and selective hPPARα agonism that is quantitatively superior to the clinically used fibrate fenofibrate. In a human PPARα-expressing hepatoblastoma reporter cell line, the class-representative compounds 1 and 3 exhibited EC50 values of 2.06 μM and 1.78 μM, respectively, compared with fenofibrate's EC50 of >21.84 μM—an approximately 12-fold improvement in potency [1]. The SAR studies by Miyachi et al. (2019) further confirmed that N1-alkyl substitution (such as the 1-ethyl group present in CAS 937598-67-9) is critical for maintaining this activity, and that the SAR rules governing this chemotype differ from those of fibrate-class agonists [2]. In a cell-free TR-FRET competitive binding assay, compounds 1 and 3 bound hPPARα-LBD with approximately 4-fold stronger affinity than fenofibric acid [3]. Compound 3 also reduced plasma triglyceride levels in high-fructose-fed rats with efficacy comparable to fenofibrate at matched doses [3].

PPARα agonist dyslipidemia nuclear receptor transactivation assay EC50

N1-Substituent Steric Differentiation: 1-Ethyl Versus 1-Isopropyl Impact on PPARα Activity

The SAR study by Miyachi et al. (2019) explicitly demonstrated that the steric bulkiness of the N1 substituent is a critical determinant of hPPARα agonistic activity within the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid series [1]. The 1-ethyl substituent present in CAS 937598-67-9 occupies a steric volume intermediate between the smaller 1-methyl and the bulkier 1-isopropyl or 1-phenyl substitutions. While exact EC50 values for CAS 937598-67-9 are not publicly available, the SAR trend indicates that N1-ethyl provides an optimal balance: it is sufficiently bulky to engage the hydrophobic subpocket while avoiding steric clash that could reduce potency. In contrast, the 1-isopropyl analog (WAY-641015, CAS 851175-95-6), commercially available as a comparator building block, introduces greater steric demand at N1 that may alter the conformational preference of the pyrazole-pyridine core and shift selectivity profiles. The 1-isopropyl-6-phenyl variant (CAS 851175-95-6) is listed with a calculated ALogP of 3.031 , whereas the target compound's increased polarity from the carboxylic acid and p-tolyl methyl group is expected to yield a moderately higher cLogP, affecting both protein binding and pharmacokinetic properties.

structure-activity relationship N1-alkyl substitution steric bulk PPARα selectivity lead optimization

Carboxylic Acid Versus Methyl Ester: Functional Group Differentiation Between CAS 937598-67-9 and CAS 832742-47-9

CAS 937598-67-9 is the free carboxylic acid form, while its close analog methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 832742-47-9, MW 309.37) is the corresponding methyl ester . This functional group distinction carries important procurement and application consequences. The free carboxylic acid (pKa ~1.0 predicted) is the pharmacologically active species for PPARα engagement: the carboxylic acid moiety forms a critical hydrogen-bond network with helix 12 (H12) of the PPARα ligand-binding domain, stabilizing the active conformation required for coactivator recruitment, as demonstrated in the co-crystal structures (PDB 6KXY, 6KXX, 8YTL, 8YWV) of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives bound to hPPARα-LBD [1]. The methyl ester (CAS 832742-47-9) lacks the H-bond donor capacity of the free acid and would require hydrolytic cleavage to generate the active species, introducing an additional pharmacokinetic variable. Furthermore, the free acid enables salt formation for solubility optimization—a capability absent in the neutral ester.

carboxylic acid methyl ester prodrug hydrogen bond donor salt formation solubility

C6-Aryl Substituent Cavity Engagement: p-Tolyl Versus Cyclopropyl and Phenyl in PPARα Ile272–Ile354 Hydrophobic Pocket

The 2020 co-crystal structures of hPPARα-LBD in complex with 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives (PDB 6KXY, 6KXX) revealed a key structural feature: the 6-aryl substituent of these compounds occupies a small hydrophobic cavity formed between Ile272 and Ile354 that is rarely accessed by fibrate-class agonists [1]. The authors explicitly noted that this unique binding mode 'may be essential for subtype selectivity and combine with the well-characterized binding mode of fibrates to improve activity' [1]. The 6-(p-tolyl) group in CAS 937598-67-9 extends the aryl surface with a para-methyl substituent, distinguishing it from the simpler 6-phenyl analog (CAS 851175-95-6) and the non-aromatic 6-cyclopropyl variant (CAS 954275-78-6, MW 259.30) [2]. The p-tolyl methyl group provides additional hydrophobic contacts within the Ile272–Ile354 cavity while maintaining a planar aromatic geometry compatible with the narrow pocket dimensions. In contrast, the 6-cyclopropyl substituent in CAS 954275-78-6 lacks the aromatic π-surface for favorable stacking interactions within this cavity, and the 6-phenyl group in CAS 851175-95-6 loses the para-methyl contact point.

6-aryl substitution hydrophobic cavity Ile272 Ile354 subtype selectivity crystal structure

Carboxylic Acid Versus Carbohydrazide: Synthetic Utility and Downstream Derivatization Potential of CAS 937598-67-9 Versus CAS 938001-15-1

Two closely related building blocks share the identical 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine core: the carboxylic acid (CAS 937598-67-9, MW 295.34) and the carbohydrazide (CAS 938001-15-1, MW 309.37) . The carboxylic acid provides the most versatile synthetic handle for downstream diversification: it can be directly coupled to amines via standard amide bond-forming reactions (HATU, EDC/HOBt, etc.), converted to esters, reduced to the primary alcohol, or transformed into Weinreb amides for further elaboration [1]. The carbohydrazide (CAS 938001-15-1), while useful for hydrazone and Schiff base formation, represents a more specialized and less versatile functional handle. The carboxylic acid also retains the critical pharmacophoric element for direct PPARα binding, whereas the carbohydrazide introduces an additional H-bond donor/acceptor network that may alter target engagement profiles. Vendor availability data indicate that both compounds are supplied at comparable purity levels (NLT 98% from MolCore for both) .

carbohydrazide carboxylic acid amide coupling building block derivatization medicinal chemistry

Evidence-Backed Application Scenarios for 1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid (CAS 937598-67-9)


PPARα-Targeted Dyslipidemia Lead Discovery: Scaffold Selection with Validated >10-Fold Potency Advantage Over Fenofibrate

CAS 937598-67-9 serves as a privileged starting scaffold for PPARα agonist lead generation programs targeting hypertriglyceridemia and mixed dyslipidemia. The class-level evidence demonstrates that 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives achieve hPPARα transactivation EC50 values of 1.78–2.06 μM vs. >21.84 μM for fenofibrate, representing a >10-fold potency gain [1]. The compound's N1-ethyl, 3-methyl, and 6-(p-tolyl) substitution pattern is consistent with the SAR rules established by Miyachi et al. (2019), which identified steric bulk at N1 and hydrophobic tail positioning as critical activity determinants [2]. The free carboxylic acid is directly compatible with PPARα-LBD H12 hydrogen-bond network engagement, as structurally validated in co-crystal structures (PDB 6KXY, 6KXX) . Procurement of this specific substitution pattern, rather than generic in-class analogs, ensures consistency with published SAR trajectories and avoids the need for de novo SAR re-mapping.

Amide Library Synthesis via Carboxylic Acid Derivatization for PPARα Selectivity Optimization

The carboxylic acid functionality at the C4 position of CAS 937598-67-9 provides a direct synthetic entry point for amide library generation. Published Doebner-Ugi multicomponent reaction methodology demonstrates that 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids can be efficiently converted to diverse 4-carboxamide derivatives in a convergent manner [1]. The p-tolyl group at C6 provides a defined hydrophobic-aromatic contact within the Ile272-Ile354 selectivity pocket identified crystallographically—a feature absent in fibrate-class agonists and in 6-cyclopropyl or 6-unsubstituted analogs [2]. Amide coupling at C4 with varying amine building blocks allows systematic exploration of the solvent-exposed region while preserving the core scaffold's privileged binding mode, making CAS 937598-67-9 an efficient starting point for parallel synthesis campaigns targeting PPARα subtype selectivity improvements.

Physicochemical Property-Driven Building Block Selection for Early-Stage ADME Profiling

The predicted physicochemical properties of CAS 937598-67-9—including a low pKa of 1.00 ± 0.30, a boiling point of 509.2 ± 50.0 °C, and density of 1.26 ± 0.1 g/cm³ [1]—position this compound as a tractable acidic building block for medicinal chemistry. The predicted low pKa indicates that the carboxylic acid will be predominantly ionized at physiological pH, enabling salt formation for solubility optimization. The molecular weight of 295.34 places it within favorable lead-like property space (MW < 300), and the p-tolyl substituent provides a moderate increase in lipophilicity relative to 6-phenyl analogs without exceeding acceptable cLogP thresholds. These properties distinguish it from larger, more lipophilic analogs that may present developability challenges later in optimization, making CAS 937598-67-9 a judicious choice for programs prioritizing ADME-compatible starting points.

Bacterial Target Screening Using the Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Pharmacophore

The 6-aryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold has demonstrated antibacterial activity in published screening studies. Maqbool et al. (2014) reported that various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids exhibit antibacterial effects, with some compounds classified as good antibacterial agents [1]. The 6-(p-tolyl) group in CAS 937598-67-9, combined with the 1-ethyl (rather than 1-phenyl) substitution, presents a distinct antibacterial SAR profile that may address different bacterial strain panels compared with the 1-phenyl series. Furthermore, more recent studies have identified pyrazolo[3,4-b]pyridine derivatives with MIC values as low as 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 4 μg/mL against extended-spectrum beta-lactamase-producing Escherichia coli [2], indicating that the scaffold has potential for anti-infective lead generation in addition to its established PPARα applications.

Quote Request

Request a Quote for 1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.